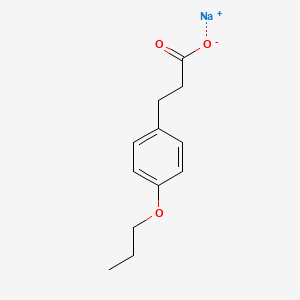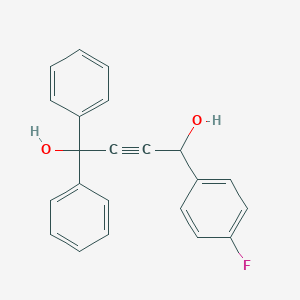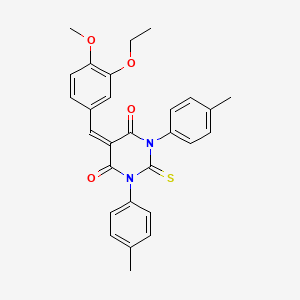![molecular formula C21H21N5O2S B4937874 2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4937874.png)
2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a triazole ring, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a “click” reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Phenylpropyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the benzoxazole core is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoxazole core can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-phenyl-2H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with similar applications in coordination chemistry and materials science.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand used in the formation of metal complexes and supramolecular assemblies.
Uniqueness
2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a benzoxazole core allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c27-21(22-11-12-29-20-14-23-26-25-20)16-9-10-18-17(13-16)24-19(28-18)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,22,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNKEUPFVSCRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(O2)C=CC(=C3)C(=O)NCCSC4=NNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B4937794.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4937843.png)
![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![N-(1-{[(2-methoxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-methylbenzamide](/img/structure/B4937858.png)
![3-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4937866.png)
![3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol](/img/structure/B4937869.png)

![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
